

Methyl pyrimidine-5-carboximidate structure and functional group analysis

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Compound of Interest

Compound Name: Methyl pyrimidine-5-carboximidate

CAS No.: 57871-19-9

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Topic: **Methyl Pyrimidine-5-Carboximidate**: Structural Analysis, Synthesis, and Functional Utility
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

Methyl pyrimidine-5-carboximidate is a high-value heterocyclic building block in medicinal chemistry. Structurally, it combines an electron-deficient pyrimidine ring with a reactive carboximidate (imidate ester) functionality. This molecule serves as a "masked" electrophile, offering a distinct advantage over nitriles and amides: it is activated for nucleophilic attack by amines to form amidines—a critical pharmacophore in kinase inhibitors and serine protease inhibitors—under mild conditions.

This guide provides a comprehensive technical analysis of **methyl pyrimidine-5-carboximidate**, detailing its electronic structure, a validated Pinner synthesis protocol, and its divergent reactivity profile.

Part 1: Structural Anatomy & Electronic Properties

1.1 Molecular Architecture

The molecule consists of a pyrimidine ring substituted at the meta-like 5-position with a methyl carboximidate group (

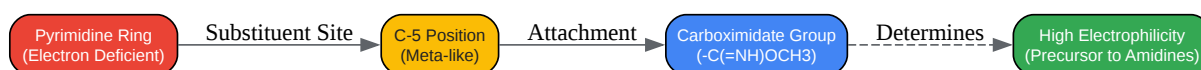
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- **Pyrimidine Core:** The 1,3-diazine ring is significantly electron-deficient due to the electronegativity of the two nitrogen atoms. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic aromatic substitution (), although the 5-position is the least electron-deficient carbon on the ring, resembling the meta position of nitrobenzene.
- **Carboximidate Group:** The imidate moiety is amphoteric. The imine nitrogen () is basic, while the methoxy group makes the central carbon highly electrophilic.

1.2 Electronic Synergy

The placement of the carboximidate at the 5-position creates a unique electronic push-pull system. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the imidate carbon, making it more reactive toward nucleophiles (e.g., amines) than a standard benzimidate.

1.3 Visualization: Structural Connectivity (DOT)



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Caption: Structural hierarchy and electronic influence of the pyrimidine core on the imidate functionality.

Part 2: Synthetic Pathways (The Pinner Protocol)

The most robust method for synthesizing **methyl pyrimidine-5-carboximidate** is the acid-catalyzed Pinner Reaction starting from pyrimidine-5-carbonitrile.

2.1 The Pinner Reaction Mechanism[1]

- Protonation: Anhydrous HCl protonates the nitrile nitrogen, forming a highly electrophilic nitrilium ion.[2]
- Nucleophilic Attack: Methanol attacks the nitrilium carbon.[3]
- Salt Formation: The resulting intermediate crystallizes as the imidate hydrochloride salt ("Pinner Salt").[3]

2.2 Detailed Experimental Protocol

Objective: Synthesis of **Methyl pyrimidine-5-carboximidate** hydrochloride.

Reagents:

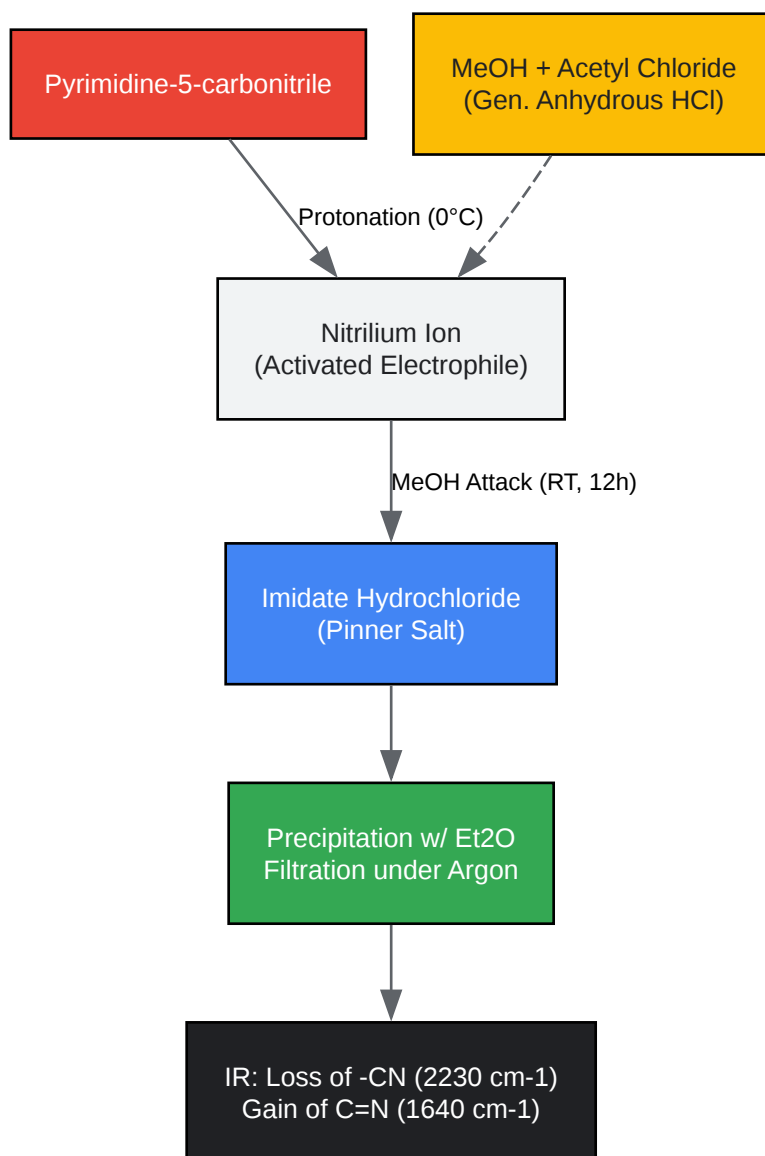
- Pyrimidine-5-carbonitrile (1.0 eq)
- Anhydrous Methanol (Solvent/Reagent)
- Acetyl Chloride (Source of anhydrous HCl in situ) or HCl gas
- Diethyl ether (for precipitation)

Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂) or nitrogen inlet.
- Solvation: Dissolve pyrimidine-5-carbonitrile (10 mmol) in anhydrous methanol (20 mL). Cool the solution to 0°C in an ice bath.
- Acid Generation: Dropwise add Acetyl Chloride (30 mmol, 3.0 eq) to the methanol solution over 20 minutes. Note: Acetyl chloride reacts with methanol to generate anhydrous HCl and methyl acetate.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

- Monitoring: Monitor by IR spectroscopy. The disappearance of the sharp nitrile stretch ($\sim 2230\text{ cm}^{-1}$) and appearance of the imine stretch ($\sim 1640\text{ cm}^{-1}$) indicates completion.
- Workup (Salt Isolation): Concentrate the solution to $\sim 1/3$ volume under reduced pressure. Add cold diethyl ether (50 mL) to precipitate the product.
- Filtration: Filter the white solid under argon (hygroscopic!) and wash with dry ether.
- Free Base Liberation (Optional): If the free base is required, suspend the salt in DCM and wash rapidly with saturated NaHCO_3 at 0°C . Dry organic layer () and evaporate. Warning: Free imidates are unstable and should be used immediately.

2.3 Synthesis Workflow Diagram (DOT)



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Caption: Step-by-step workflow for the Pinner synthesis of **methyl pyrimidine-5-carboximidate**.

Part 3: Reactivity Profile & Functional Group Interconversion

The imidate group is a "divergent node" in synthesis. It can be transformed into esters, amides, amidines, or heterocycles depending on the nucleophile and pH.

3.1 Key Transformations

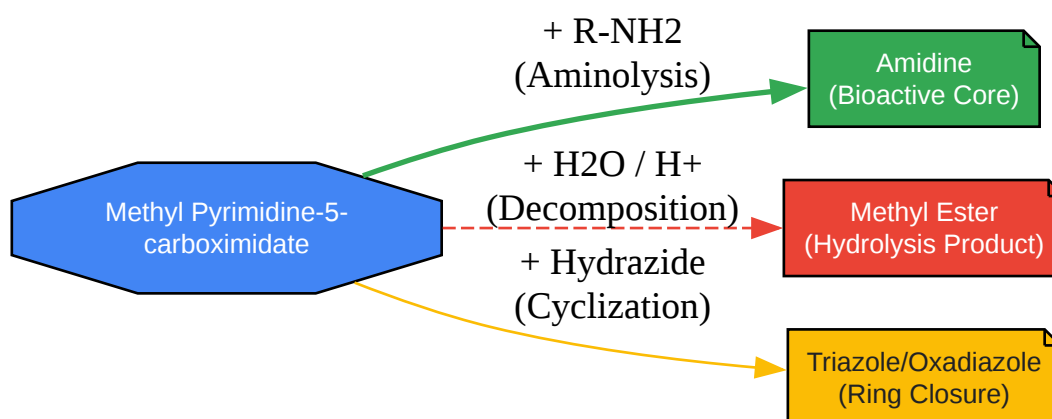
Reaction Type	Reagent	Product	Mechanism	Application
Aminolysis	Primary/Secondary Amine ()	Amidine	Nucleophilic substitution (at carbon)	Kinase inhibitor synthesis
Hydrolysis (Acidic)		Ester	Hydrolysis of imine to carbonyl	Carboxylate synthesis
Hydrolysis (Basic)		Nitrile / Amide	Elimination or Hydrolysis	Decomposition pathway (Avoid)
Cyclization	Hydrazides / Diamines	Triazoles / Imidazoles	Condensation + Dehydration	Heterocycle construction

3.2 Critical Stability Warning

Imidate esters are moisture sensitive. In the presence of water, they hydrolyze back to the ester (methyl pyrimidine-5-carboxylate) and ammonium chloride.

- Storage: Store as the hydrochloride salt at -20°C under argon.
- Handling: Weigh in a glovebox or rapid handling in air; use anhydrous solvents.

3.3 Reactivity Flowchart (DOT)



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Caption: Divergent reactivity pathways. Green path indicates the primary medicinal chemistry application.

Part 4: Applications in Drug Discovery

4.1 Pharmacophore Generation

The conversion of the imidate to an amidine is the most frequent application. Amidines derived from pyrimidine-5-carboximidate are structural isosteres of guanidines but with different pKa and lipophilicity profiles.

- Target Class: Serine proteases (Thrombin, Factor Xa) and Tyrosine Kinases.
- Mechanism: The amidine group forms a bidentate salt bridge with Aspartate or Glutamate residues in the enzyme active site (e.g., Asp189 in Trypsin-like proteases).

4.2 Fragment-Based Drug Design (FBDD)

Methyl pyrimidine-5-carboximidate serves as an excellent "fragment grow" vector.

- Core: The pyrimidine ring binds to the hinge region of kinases.
- Vector: The 5-position imidate allows for the rapid library generation of amidines to probe the "solvent front" or "gatekeeper" regions of the protein pocket.

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